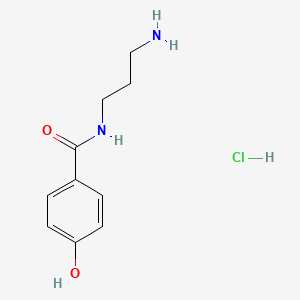

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

Overview

Description

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA) .

Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide Hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .

Chemical Reactions Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20°C. It should be stored at 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Molecular Refraction and Polarizability

Research involving similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on physical chemistry aspects like molar refraction and polarizability. These studies provide insights into the interaction of molecules with light and their electronic properties, which are crucial for understanding drug behavior in different environments (Sawale et al., 2016).

Molecular Structure and Intermolecular Interactions

Another area of interest is the molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide. Research in this field utilizes techniques like X-ray diffraction and DFT calculations to understand the geometry and electronic structure of molecules, which is essential for drug design and material science (Karabulut et al., 2014).

Reductive Chemistry in Drug Development

Studies on the reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlight the importance of understanding the chemical reactivity of potential therapeutic agents, especially in creating drugs that target hypoxic tumor cells through selective toxicity (Palmer et al., 1995).

Inhibition of Poly(ADP-ribose) Synthetase

The role of poly(ADP-ribose) synthetase in DNA repair has been explored through inhibitors like 3-aminobenzamide. Such research is crucial for understanding cellular responses to DNA damage and the development of therapeutic strategies for cancer and other diseases involving DNA repair mechanisms (Cleaver et al., 1985).

Biosensor Development

The creation of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of biomolecules such as glutathione and piroxicam illustrates the application of these chemicals in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Mechanism of Action

Target of Action

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride is a complex compound with a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . .

Mode of Action

It’s known that the compound’s primary amine provides ph-responsiveness, which could suggest that it interacts with its targets in a ph-dependent manner .

Biochemical Pathways

It’s known that the compound can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Result of Action

Given its use in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is sensitive to light, air, humidity, and heat , suggesting that these environmental factors could potentially influence its action and stability.

Future Directions

properties

IUPAC Name |

N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDODLVYISWSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)